molecular formula C13H10N4O2 B15212681 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline CAS No. 943632-46-0

3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline

Cat. No.: B15212681
CAS No.: 943632-46-0
M. Wt: 254.24 g/mol
InChI Key: LWBCPWDLJLQIKQ-UHFFFAOYSA-N
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Description

3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and linked to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

    Oxidation: Nitro- or nitroso-substituted derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is unique due to its specific combination of the 1,2,4-oxadiazole ring with a pyridine and aniline moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

943632-46-0

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyaniline

InChI

InChI=1S/C13H10N4O2/c14-9-2-1-3-10(6-9)19-11-4-5-15-12(7-11)13-16-8-18-17-13/h1-8H,14H2

InChI Key

LWBCPWDLJLQIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC=N3)N

Origin of Product

United States

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